Oral Bioavailability of ETX1317 Prodrug Versus IV-Only DBO Comparators
ETX1317, via its orally administered isopropyl ester prodrug ETX0282, achieves high oral bioavailability across preclinical species, whereas all earlier DBO BLIs—avibactam, durlobactam (ETX2514), and relebactam—are restricted to IV administration due to their sulfate-containing structures . In rats, comparison of plasma ETX1317 AUC after IV dosing of ETX1317 versus oral dosing of ETX0282 demonstrated 98% oral bioavailability . In dogs, oral bioavailability was 97%, and in monkeys, 78% . Neither avibactam nor durlobactam has an oral prodrug, and both are formulated exclusively for IV infusion .
| Evidence Dimension | Oral bioavailability of BLI |
|---|---|
| Target Compound Data | Rat: 98%; Dog: 97%; Monkey: 78% (ETX0282 prodrug→ETX1317) |
| Comparator Or Baseline | Avibactam: 0% oral (IV only); Durlobactam: 0% oral (IV only); Relebactam: 0% oral (IV only) |
| Quantified Difference | Absolute gain of 78–98% oral bioavailability vs. 0% for all IV-only DBO comparators |
| Conditions | Preclinical PK in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys; ETX0282 dosed orally, ETX1317 dosed IV; AUC comparison method |
Why This Matters
Oral bioavailability enables community-based treatment and oral step-down therapy, addressing a critical unmet need since no oral Gram-negative agent with broad β-lactamase coverage currently exists.
- [1] O'Donnell J, Tanudra A, Chen A, Hines D, Tommasi R, Mueller J. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282. ACS Infect Dis. 2020 Jun 12;6(6):1378-1388. doi: 10.1021/acsinfecdis.0c00019. View Source
- [2] Shapiro AB, Gao N. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes. ACS Infect Dis. 2021 Jan 8;7(1):114-122. doi: 10.1021/acsinfecdis.0c00656. View Source
